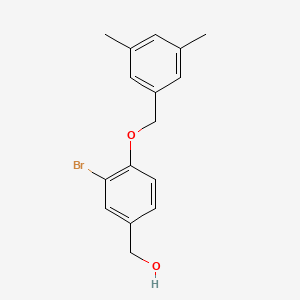

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

Description

Structural Characterization and Nomenclature of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex aromatic compounds containing multiple substituents. The molecular structure consists of a primary benzyl alcohol unit substituted with a bromine atom at the meta position and an ether linkage at the para position connecting to a 3,5-dimethylbenzyl moiety.

The compound's molecular formula can be derived as C16H17BrO2, indicating a molecular weight of approximately 321.21 grams per mole. This formulation accounts for the sixteen carbon atoms distributed across two aromatic rings and the connecting methylene bridges, seventeen hydrogen atoms including those in the methyl substituents and the primary alcohol group, one bromine atom providing halogen substitution, and two oxygen atoms forming the ether linkage and alcohol functionality.

Related structural analysis of similar compounds demonstrates the importance of systematic nomenclature in distinguishing positional isomers. For instance, 3-Bromo-4-methylbenzyl alcohol exhibits the molecular formula C8H9BrO with a molecular weight of 201.06 grams per mole, showcasing how additional substituents significantly alter molecular composition. The presence of the 3,5-dimethylbenzyl ether substituent in the target compound substantially increases molecular complexity compared to simpler benzyl alcohol derivatives.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic characterization of structurally related compounds provides valuable insights into the solid-state organization of complex benzyl alcohol derivatives. X-ray diffraction studies on similar bis-aromatic compounds reveal critical structural parameters including bond lengths, angles, and intermolecular interactions that govern crystal packing arrangements.

Single crystal X-ray diffraction analysis of related benzyloxy-substituted compounds typically employs area-detector diffractometers with molybdenum Kα radiation sources. For example, studies on [3,5-bis(benzyloxy)phenyl]methanol utilized a Bruker APEXII CCD area-detector diffractometer, achieving 2909 independent reflections with 1563 reflections exhibiting intensity greater than 2σ(I).

| Crystallographic Parameter | Typical Values for Related Compounds |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Temperature | 298 K |

| Radiation Type | Mo Kα |

| Absorption Coefficient | 0.08-0.10 mm⁻¹ |

| Crystal Size Range | 0.15-0.46 mm |

The crystal data for similar compounds show triclinic crystal systems with P1̄ space groups, indicating relatively low symmetry arrangements typical of compounds with multiple bulky substituents. The molecular packing in such systems often involves hydrogen bonding interactions between hydroxyl groups and aromatic π-π stacking interactions between phenyl rings.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (1H/13C NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The 1H Nuclear Magnetic Resonance spectrum of related benzyloxy compounds exhibits distinct signal regions corresponding to different proton environments.

For structurally similar (3-(benzyloxy)phenyl)methanol, the 1H Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform shows characteristic signals at 4.68 parts per million for the benzylic CH2OH protons, 5.08 parts per million for the PhCH2O protons, and aromatic proton signals between 6.90-7.46 parts per million. The benzyl alcohol CH2OH protons typically appear as a singlet due to rapid exchange of the hydroxyl proton.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (3,5-dimethylbenzyl) | 6.8-7.2 | Singlet/Doublet |

| Aromatic CH (brominated ring) | 7.0-7.5 | Doublet |

| OCH2 (ether linkage) | 5.0-5.2 | Singlet |

| CH2OH (benzyl alcohol) | 4.6-4.8 | Singlet |

| CH3 (methyl groups) | 2.2-2.4 | Singlet |

The 13C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shifts characteristic of different aromatic and aliphatic environments. Related compounds show aromatic carbon signals between 110-160 parts per million, with quaternary carbons appearing at lower field due to decreased electron density.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that confirm functional group presence and structural features in this compound. The infrared spectrum typically exhibits strong absorption bands corresponding to hydroxyl stretching, aromatic carbon-carbon stretching, and carbon-oxygen stretching vibrations.

The broad hydroxyl stretching vibration appears between 3200-3600 cm⁻¹, characteristic of primary alcohol functionality with intermolecular hydrogen bonding effects. Aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1450-1650 cm⁻¹, while carbon-oxygen stretching of the ether linkage typically appears around 1000-1300 cm⁻¹.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Broad, Strong | Primary alcohol |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic CH |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Methyl/methylene CH |

| C=C stretch (aromatic) | 1450-1650 | Strong | Aromatic ring |

| C-O stretch (ether) | 1000-1300 | Strong | Ether linkage |

| C-Br stretch | 500-700 | Medium | Carbon-bromine bond |

Specific vibrational modes associated with bromine substitution appear in the fingerprint region below 1000 cm⁻¹, providing definitive evidence for halogen incorporation. The presence of multiple aromatic rings generates complex coupling patterns in the 1450-1650 cm⁻¹ region, reflecting the extended conjugated system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns of this compound. The molecular ion peak appears at m/z 321 for the compound containing bromine-79, with an accompanying isotope peak at m/z 323 due to bromine-81, exhibiting the characteristic 1:1 intensity ratio typical of monobrominated compounds.

Common fragmentation pathways for benzyloxy compounds involve cleavage of the ether linkage and loss of the hydroxymethyl group. For related 4-benzyloxybenzyl alcohol, mass spectrometric analysis shows fragment ions at m/z 214 (molecular ion), with major fragments at lower mass-to-charge ratios corresponding to sequential losses of functional groups.

| Fragment Ion | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺- | 321/323 | Medium | Molecular ion (Br isotopes) |

| [M-CH2OH]⁺ | 290/292 | Strong | Loss of hydroxymethyl |

| [M-C8H9O]⁺ | 186/188 | Medium | Loss of dimethylbenzyloxy |

| [C8H9O]⁺ | 121 | Strong | Dimethylbenzyloxy cation |

| [C7H7]⁺ | 91 | Strong | Tropylium ion |

Properties

IUPAC Name |

[3-bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-8,18H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNCOLMJGGPEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)COC2=C(C=C(C=C2)CO)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653227 | |

| Record name | {3-Bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-86-1 | |

| Record name | {3-Bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of enzyme inhibition and modulation of protein interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₇BrO₂

- Molecular Weight : 321.21 g/mol

- CAS Number : 1135283-86-1

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the methanol group are critical for its reactivity, enabling the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzymatic activities, which is essential for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, studies suggest that it can inhibit cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are crucial for ion transport in epithelial cells. The inhibition mechanism involves binding to specific sites on the CFTR protein, affecting ion flux and potentially providing therapeutic benefits in cystic fibrosis treatment .

Anticancer Properties

Preliminary studies have shown that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example, related compounds have been observed to downregulate key proteins involved in cell proliferation and survival pathways, such as cyclin D1 and X-linked inhibitor of apoptosis protein (XIAP) .

Case Studies and Research Findings

| Study | Findings | Model | Concentration | Effect |

|---|---|---|---|---|

| Study 1 | Inhibition of CFTR activity | CFBE41o cells | 10 µM | Reduced ion flux |

| Study 2 | Induction of apoptosis | T24T bladder cancer cells | 60 µM | Increased apoptosis via XIAP downregulation |

| Study 3 | Inhibition of cancer growth | Xenograft mice model | 150 mg/kg | Reduced tumor mass |

Specific Research Examples

- CFTR Inhibition : A study demonstrated that this compound significantly inhibited CFTR-mediated ion transport in patient-derived cell lines, suggesting its potential use in treating cystic fibrosis .

- Anticancer Activity : Another research effort highlighted that related compounds could inhibit tumor growth in xenograft models by modulating the expression of critical cell cycle regulators .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

- Bromine vs. Chlorine/Fluorine : The bromine in the target compound may enhance polarizability compared to chloro (6d) or fluoro (6f) analogs, affecting solubility and binding kinetics. In glycyrrhetinate derivatives, bromine-containing compounds (e.g., 6f) show similar melting points to chlorinated analogs (75°C vs. 71–85°C), suggesting comparable crystalline packing .

- 3,5-Dimethylbenzyloxy Group : This substituent, shared with compound III (), is critical for π-π stacking with aromatic residues (e.g., Tyr181/Tyr188 in RT inhibitors) . The methyl groups likely enhance hydrophobic interactions, as seen in uracil derivatives ().

Hydrogen Bonding and Molecular Interactions

- Methanol Group: The -CH₂OH moiety in the target compound may participate in hydrogen bonding, unlike glycyrrhetinate esters (6d–6g) or uracil derivatives (). This could increase solubility or enable interactions with polar enzyme pockets.

- Contrast with Non-H-Bonding Analogs: Some 1-benzyl-3-(3,5-dimethylbenzyl) uracils () retain affinity for RT without H-bonding, suggesting the target compound’s methanol group may offer additional binding versatility .

Conformational and Crystallographic Insights

- Planarity and Stacking : In uracil derivatives (), the 3,5-dimethylbenzyl group forms an 85.4° dihedral angle with the core ring, optimizing π-π interactions. The target compound’s benzyloxy group may adopt a similar orientation to maximize hydrophobic contacts .

Preparation Methods

Formation of the Benzyl Ether Linkage

The benzyl ether is typically prepared by a Williamson ether synthesis, which involves the reaction of a hydroxy-substituted aromatic compound with a benzyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Example procedure:

A solution of 4-bromo-3,5-dimethylphenol and K₂CO₃ in DMF is stirred at room temperature or elevated temperature (20–100 °C) with 3,5-dimethylbenzyl bromide for 12 hours. After completion, the reaction mixture is partitioned between aqueous sodium bicarbonate and ethyl acetate, followed by drying and chromatographic purification to isolate the benzyl ether intermediate.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 4-Bromo-3,5-dimethylphenol + K₂CO₃ + 3,5-dimethylbenzyl bromide | DMF, 20–100 °C, 12 h | Moderate to high (e.g., 3.5 g isolated) | Base excess ensures complete ether formation; purification by silica gel chromatography |

Selective Bromination of Aromatic Ring

Selective bromination at the 3-position of the phenyl ring can be achieved either before or after the ether formation, depending on the synthetic route. Vapor-phase bromination methods or solution-phase bromination using N-bromosuccinimide (NBS) or bromine under controlled conditions are employed.

Vapor-phase bromination:

A method involves vaporizing 3-alkylanisole derivatives under reduced pressure (10–200 mm Hg) and reacting with bromine vapor at temperatures below 100 °C to selectively produce 4-bromo-3-alkylanisole with minimal dibrominated impurities.Solution-phase bromination:

N-bromosuccinimide (NBS) in dry dichloromethane (DCM) at room temperature under nitrogen atmosphere can be used to brominate benzyldiisopropylsilane intermediates, which can be subsequently converted to the desired brominated phenyl ethers.

| Bromination Method | Conditions | Selectivity/Yield | Notes |

|---|---|---|---|

| Vapor-phase bromination | 10–200 mm Hg, <100 °C, reflux | High selectivity, minimal dibromination | Eliminates solvent, increases productivity |

| NBS bromination | NBS, DCM, RT, N₂ atmosphere | Good yield (e.g., 75%) | Suitable for sensitive intermediates |

Reduction of Aldehyde to Alcohol

The benzylic alcohol group is introduced by reducing the corresponding aldehyde intermediate using sodium borohydride (NaBH₄) in methanol at low temperature (0 °C to room temperature).

- Typical procedure:

The aldehyde is dissolved in methanol and cooled to 0 °C. NaBH₄ is added portion-wise, and the mixture is stirred initially at 0 °C then at room temperature for several hours. After quenching with saturated brine, the product is extracted with ethyl acetate, dried, and purified to give the benzylic alcohol.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Aldehyde + NaBH₄ | MeOH, 0 °C to RT, 3–4 h | High (quantitative conversion) | Mild, selective reduction of aldehyde |

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 4-Bromo-3,5-dimethylphenol + 3,5-dimethylbenzyl bromide + K₂CO₃ in DMF, 20–100 °C, 12 h | (3,5-dimethylbenzyl)oxy-4-bromo-3,5-dimethylphenyl intermediate | Moderate to high yield, purified by chromatography |

| 2 | Bromination | NBS in DCM, RT, N₂ atmosphere or vapor-phase bromination at <100 °C | 3-Bromo substituted aromatic ether | High selectivity, minimized byproducts |

| 3 | Reduction | NaBH₄ in MeOH, 0 °C to RT, 3–4 h | (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol | Quantitative conversion, mild conditions |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is commonly used for purification.

- Spectroscopic Characterization: High-resolution mass spectrometry (HRMS), ^1H NMR, and LC-MS confirm the structure and purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are used to monitor reaction progress.

Research Findings and Notes

- The use of excess base in ether formation ensures complete conversion and facilitates purification by removing unreacted phenol.

- Bromination under vapor-phase conditions offers advantages in selectivity and scalability by eliminating solvents and minimizing impurities.

- Reduction with sodium borohydride is efficient and selective for aldehydes without affecting other functional groups.

- The sequence of steps may be adjusted depending on the availability of intermediates and desired purity.

Q & A

Q. What are the recommended synthetic routes for this compound in laboratory settings?

- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by functionalization of the benzyloxy group. For example, bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN in CCl₄ or CHCl₃ can introduce the bromine atom . Subsequent etherification with 3,5-dimethylbenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the substituted benzyloxy group. Key steps:

Brominate the phenolic precursor at the 3-position.

Protect the hydroxymethyl group if necessary.

Perform nucleophilic substitution for benzyloxy group attachment.

Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, DEPT): Confirm substitution patterns (e.g., aromatic protons, benzyloxy group integration) .

- HPLC/GC-MS : Assess purity (>95% recommended for research-grade material) .

- Elemental Analysis : Verify molecular formula accuracy.

- FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-Br at ~600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for benzyloxy group attachment .

- Temperature Control : Bromination at 0–25°C minimizes side reactions (e.g., dibromination) .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the product efficiently .

Q. How do substituents on the benzyloxy group influence the reactivity of brominated phenylmethanol derivatives?

- Methodological Answer : The 3,5-dimethyl groups on the benzyloxy moiety introduce steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : Bulky substituents reduce nucleophilic substitution rates at the bromine site .

- Electronic Effects : Methyl groups enhance electron density on the aromatic ring, potentially stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative studies with analogs (e.g., unsubstituted benzyloxy derivatives) are critical to isolate substituent effects .

Q. What methodologies are employed to assess the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based kinetic assays. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Molecular Docking : Simulate binding interactions with protein targets (e.g., EGFR) to rationalize activity trends .

Q. How can researchers resolve contradictions in reported reactivity data for brominated phenylmethanol compounds?

- Methodological Answer :

- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to verify reproducibility .

- Controlled Variable Testing : Isolate factors like moisture sensitivity or trace metal contamination that may cause discrepancies .

- Advanced Analytics : Use in situ NMR or LC-MS to detect transient intermediates or side products not previously reported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.